2,2-Dichloro-4-cyanobutanoic acid

Description

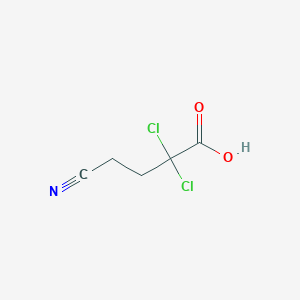

2,2-Dichloro-4-cyanobutanoic acid is a halogenated carboxylic acid derivative characterized by a butanoic acid backbone with two chlorine atoms at the second carbon and a cyano group (-CN) at the fourth carbon. Its molecular formula is C₅H₅Cl₂NO₂, and its molecular weight is 194.01 g/mol. The compound’s unique structure confers distinct chemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of the chlorine and cyano groups. However, detailed applications remain under-researched compared to structurally related compounds .

Properties

CAS No. |

108195-88-6 |

|---|---|

Molecular Formula |

C5H5Cl2NO2 |

Molecular Weight |

182.00 g/mol |

IUPAC Name |

2,2-dichloro-4-cyanobutanoic acid |

InChI |

InChI=1S/C5H5Cl2NO2/c6-5(7,4(9)10)2-1-3-8/h1-2H2,(H,9,10) |

InChI Key |

WNLNBBCNMXRFDY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)O)(Cl)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-4-cyanobutanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-cyanobutanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dichloro-4-cyanobutanoic acid may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-4-cyanobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2,2-Dichloro-4-cyanobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential drug candidates.

Medicine: Research into the pharmacological properties of 2,2-Dichloro-4-cyanobutanoic acid and its derivatives may lead to the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-4-cyanobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and a cyano group allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2-dichloro-4-cyanobutanoic acid can be contextualized by comparing it to three related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electrophilicity and Reactivity: The cyano group in 2,2-dichloro-4-cyanobutanoic acid enhances its reactivity toward nucleophiles compared to the aryl chlorides in 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester . Unlike 4-(2-aminophenyl)-2,4-dioxobutanoic acid, which contains a chelating dioxo group, the dichloro-cyano derivative lacks metal-binding capacity but exhibits stronger acidity due to dual electron-withdrawing substituents .

Thermodynamic Stability: The chlorine atoms at C2 in the target compound likely increase steric hindrance and thermal stability compared to the unsubstituted butanoic acid derivatives. This contrasts with 4-(2-aminophenyl)-2,4-dioxobutanoic acid, where the aminophenyl group may introduce photolability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.